molecular formula C11H14N4O B2730724 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1343063-60-4

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B2730724
CAS No.: 1343063-60-4
M. Wt: 218.26
InChI Key: PPKSTPFWDGAOPD-UHFFFAOYSA-N
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Description

“3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C11H14N4O . It is used for testing and research purposes only and is not suitable for use as a medicine, food, or household item .


Synthesis Analysis

The synthesis of triazole compounds, including “this compound”, involves aromatic nucleophilic substitution . The process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using techniques such as X-ray diffraction . The C–N bond distances of the ethyl substituents at the amino moiety are varied within a range of 1.456–1.462 Å .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve various interactions. For instance, the ®β-amino group forms four hydrogen bonding interactions with the side chains of a tyrosine (Tyr662) and two glutamate residues (Glu205 and Glu206) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 188–189 °C . The compound also exhibits specific NMR and IR spectra .

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Techniques : Researchers have developed methods for synthesizing various triazolopyridines, including 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives, highlighting the chemical reactions and conditions that lead to these compounds. These syntheses involve reactions with heterocyclic amines, demonstrating the flexibility and versatility of these methods in producing complex heterocyclic systems (Reimlinger & Peiren, 1970).

  • Structural Insights through Crystallization : The molecular and crystal structures of derivatives have been extensively studied, revealing insights into their conformation and stability. For example, the crystal structure analysis of certain triazolopyridines shows specific conformations and intermolecular interactions, contributing to our understanding of their chemical behavior (Dolzhenko et al., 2011).

Biological Applications and Potential

  • Antimicrobial Activities : Some studies have focused on the synthesis and evaluation of triazolopyridine derivatives for their antimicrobial properties. These compounds have been tested against various microorganisms, showing promising results in some cases. This indicates the potential of these compounds in developing new antimicrobial agents (Ali & Ibrahim, 2010).

  • Chemotherapeutic Potential : Research into the synthesis of amide derivatives of triazolopyridines has been motivated by their significant biological activities, including potential chemotherapeutic applications. These studies explore the structure-activity relationships of these compounds, aiming to identify candidates for further development as cancer therapies (Gandikota et al., 2017).

  • Optical and Structural Properties : The examination of the optical and structural properties of triazolopyridine derivatives provides valuable information for their potential applications in materials science. Studies have investigated their luminescence spectra and molecular structures, which could have implications for their use in electronic or photonic devices (Dymińska et al., 2022).

Mechanism of Action

The mechanism of action of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” involves binding in the biological system with a variety of enzymes and receptors . This is due to the presence of two carbon and three nitrogen atoms in the triazole compounds .

Safety and Hazards

“3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is classified as an eye irritant and skin irritant . It should be handled with care and is not suitable for use as a medicine, food, or household item .

Future Directions

The future directions for “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” involve its potential use in the synthesis of longer linear oligomeric chains with repeating 1,3,4-oxadiazole units . This would require greater annulation efficiency at every step .

Properties

IUPAC Name

3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSTPFWDGAOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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